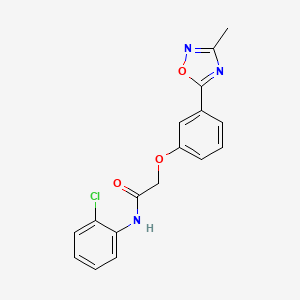
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OPA-15406, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPA-15406 is a selective antagonist of the P2X7 receptor, a protein that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
作用機序
OPA-15406 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on various cells, including immune cells, neurons, and glial cells. When activated, the P2X7 receptor allows the influx of calcium and sodium ions into the cell, leading to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, OPA-15406 inhibits the influx of calcium and sodium ions, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
OPA-15406 has been shown to have various biochemical and physiological effects in preclinical studies. In a rat model of neuropathic pain, OPA-15406 was able to reduce pain behavior and inflammation. In a mouse model of multiple sclerosis, OPA-15406 was able to reduce disease severity and inflammation. In a rat model of traumatic brain injury, OPA-15406 was able to reduce cell death and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using OPA-15406 in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other receptors. However, one of the limitations of using OPA-15406 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of OPA-15406. One potential direction is the development of more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Another potential direction is the investigation of the role of the P2X7 receptor in other diseases, such as cancer and cardiovascular disease. Additionally, the development of novel drug delivery systems for OPA-15406 could improve its solubility and bioavailability in vivo.
合成法
The synthesis of OPA-15406 involves a multi-step procedure that starts with the reaction of 2-chlorophenylamine with 2-chloroacetyl chloride to form N-(2-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form OPA-15406. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
OPA-15406 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases. The P2X7 receptor, which is targeted by OPA-15406, is known to play a crucial role in these diseases by promoting inflammation and cell death. By blocking the P2X7 receptor, OPA-15406 has the potential to reduce inflammation and prevent cell death, thereby providing a therapeutic benefit.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKWYIZIHREJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
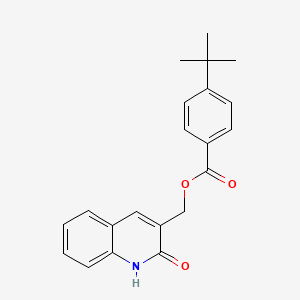
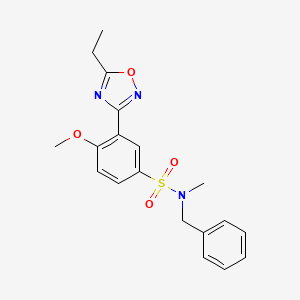
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
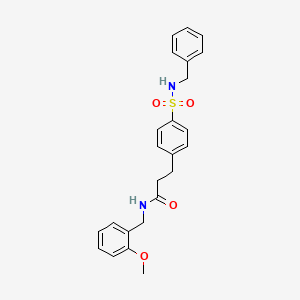
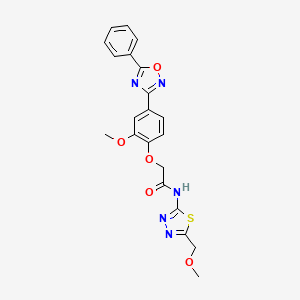

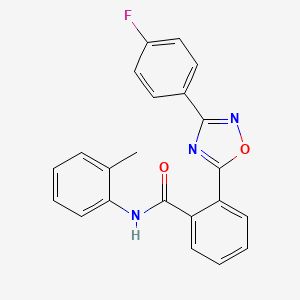

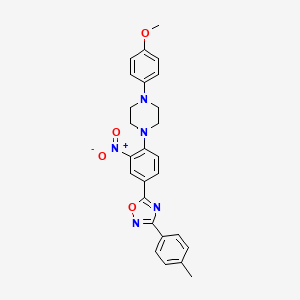

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)

